molecular formula C17H19NO B3252701 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 218934-50-0

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No. B3252701
CAS RN: 218934-50-0
M. Wt: 253.34 g/mol
InChI Key: WAZKIRPFJTZRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound with the molecular formula C17H19NO and a molecular weight of 253.34 . It is an inhibitor of the Bromodomain-containing protein 4 (human) . This compound is used for research purposes only and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which include 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been achieved through multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one consists of a benzyl group attached to the 1-position of the indole ring, and an ethyl group attached to the 2-position . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Medicinal Chemistry

Indole derivatives are significant in medicinal chemistry as they exhibit various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Alkaloid Synthesis

Indoles are a prevalent moiety present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products.

Drug Discovery

Indoles are often considered as a “privileged scaffold” within the drug discovery arena . They are versatile building blocks in synthesis, providing access to diverse heterocycles .

Energy Storage and Biomedical Applications

Indoles are used in the synthesis of polymers and composite materials with energy storage and biomedical applications .

Synthesis of Densely Substituted Indoles

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .

Indole Mimetics

1,5,6,7-Tetrahydro-4 H -indol-4-ones (pyrrolocyclohexanones) are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One acts as an inhibitor of BRD4 . By binding to the bromodomains of BRD4, it prevents the protein from interacting with acetylated histones, thereby disrupting the transcriptional network regulated by BRD4.

Biochemical Pathways

The inhibition of BRD4 can affect various biochemical pathways, particularly those involved in gene transcription. BRD4 is known to regulate the expression of several genes that are critical for cell cycle progression and survival. Therefore, its inhibition can lead to changes in these pathways, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The molecular and cellular effects of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One’s action are largely dependent on the specific cellular context. Given its role as a BRD4 inhibitor, it could potentially induce cell cycle arrest or apoptosis in cells where BRD4 plays a critical role in survival and proliferation .

Action Environment

The action, efficacy, and stability of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other biomolecules can affect its stability and activity. Moreover, the cellular environment, including the expression levels of BRD4 and the status of various signaling pathways, can influence its efficacy .

properties

IUPAC Name

1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZKIRPFJTZRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Synthesis routes and methods

Procedure details

2-(2-oxobutyl)cyclohexane-1,3-dione (1000 gms, 4.995 moles) was suspended in toluene (6000 ml, 6 vol). The mixture was warmed to 85 deg c and stirred for 5 minutes. Benzylamine (562.6 gms, 5.25 moles, 1.05 eq) was added dropwise over 30-45 minutes. Following the addition the mixture turned to an amber colored solution. Heat was applied to the solution and water was azeotroped off until the reaction temperature reached 110° C. The reaction was allowed to stir at 110° C. for 2 hrs at which time ˜4000 mls of solvent was distilled off at atmospheric pressure. Solution was transferred to a flask and further evaporated to an amber viscous oil which was used directly in the following step.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
562.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 3
Reactant of Route 3
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 4
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 5
Reactant of Route 5
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Reactant of Route 6
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.